molecular formula C16H24N2O3S B296485 N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B296485
M. Wt: 324.4 g/mol
InChI Key: DQQCMZHYVJGKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation and activation. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of malignant B cells. By inhibiting BTK, N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide blocks downstream signaling pathways, leading to apoptosis and decreased proliferation of malignant B cells.
Biochemical and Physiological Effects:
In preclinical studies, N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In addition to its anti-cancer effects, N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell activation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide is its specificity for BTK, which reduces the risk of off-target effects. N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to have good pharmacokinetic properties, which make it suitable for oral administration and chronic dosing. However, one of the limitations of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide is its relatively low potency compared to other BTK inhibitors, such as ibrutinib. This may limit its efficacy in certain patient populations and may require higher doses or combination therapy.

Future Directions

There are several potential future directions for the development of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide. One area of interest is the combination of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide with other anti-cancer agents, such as venetoclax or checkpoint inhibitors, to enhance its therapeutic efficacy. Another area of interest is the evaluation of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide in combination with other targeted therapies, such as PI3K inhibitors or EZH2 inhibitors, to overcome resistance mechanisms and improve patient outcomes. Finally, there is a need for further preclinical and clinical studies to better understand the optimal dosing, patient selection, and safety profile of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide.

Synthesis Methods

The synthesis of N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the benzamide moiety, which is achieved through a Buchwald-Hartwig coupling reaction between an aryl bromide and an amine. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis and decreased proliferation of malignant B cells. N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and ibrutinib.

properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

N-cycloheptyl-4-[methyl(methylsulfonyl)amino]benzamide

InChI

InChI=1S/C16H24N2O3S/c1-18(22(2,20)21)15-11-9-13(10-12-15)16(19)17-14-7-5-3-4-6-8-14/h9-12,14H,3-8H2,1-2H3,(H,17,19)

InChI Key

DQQCMZHYVJGKSU-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NC2CCCCCC2)S(=O)(=O)C

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2CCCCCC2)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.